molecular formula C11H7N3O B8548299 4-Cyano-6-phenyl-3(2H)-pyridazinone

4-Cyano-6-phenyl-3(2H)-pyridazinone

Cat. No. B8548299
M. Wt: 197.19 g/mol
InChI Key: NRYOZBWIZLLHGZ-UHFFFAOYSA-N
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Patent
US04404203

Procedure details

A mixture of 2,3-dihydro-3-oxo-6-phenyl-4-pyridazinecarboxamide (4.2 g) in 100 ml of acetic anhydride is heated under reflux for 6 hours. The acetic anhydride is removed by distillation and the residue is partitioned between ammonium hydroxide solution and dichloromethane. The dichloromethane layer is separated and concentrated on the rotary evaporator and the residue is recrystallized from ethanol to give 2,3-dihydro-3-oxo-6-phenyl-4-pyridazinecarbonitrile.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8]([NH2:10])=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1>C(OC(=O)C)(=O)C>[O:1]=[C:2]1[C:7]([C:8]#[N:10])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
O=C1NN=C(C=C1C(=O)N)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The acetic anhydride is removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ammonium hydroxide solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1NN=C(C=C1C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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